5-Bromoquinoline-8-carboxamide: Structural Nuances, Synthetic Utility, and Therapeutic Applications in NAD+ Mimicry
5-Bromoquinoline-8-carboxamide: Structural Nuances, Synthetic Utility, and Therapeutic Applications in NAD+ Mimicry
Executive Summary
In the landscape of modern drug discovery, the quinoline-8-carboxamide scaffold has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting NAD+-dependent enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and CD38. 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) represents a critical evolutionary step in this chemical space. By combining the rigid, preorganized hydrogen-bonding network of the quinoline-8-carboxamide core with a versatile halogen handle at the C5 position, this molecule serves both as a potent mechanistic probe and a highly functionalizable building block for library synthesis.
This technical guide dissects the physicochemical properties, mechanistic causality, and synthetic workflows associated with 5-bromoquinoline-8-carboxamide, providing a self-validating framework for medicinal chemists and drug development professionals.
Chemical Architecture & Physicochemical Profiling
The pharmacological utility of 5-bromoquinoline-8-carboxamide is dictated by its unique stereoelectronic properties. The core features a quinoline ring substituted with a primary carboxamide at the 8-position and a bromine atom at the 5-position.
The Intramolecular Hydrogen Bond
The most critical structural feature of this scaffold is the strong intramolecular hydrogen bond formed between the lone pair of the quinoline nitrogen and the primary amide N-H. This interaction locks the carboxamide group into a coplanar anti-conformation relative to the aromatic ring. This preorganization drastically reduces the entropic penalty upon binding to target enzymes, perfectly mimicking the nicotinamide moiety of NAD+ [1].
The Strategic C5 Bromine Substitution
While the 2- and 3-positions of the quinoline ring are often restricted by the tight steric constraints of the NAD+ binding pocket, the 5-position generally points toward the solvent interface or adjacent sub-pockets. The bromine atom at C5 serves a dual purpose:
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Halogen Bonding: It can act as a heavy atom for halogen bonding within specific hydrophobic pockets.
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Synthetic Handle: Bromine is an excellent leaving group for oxidative addition by Palladium(0), making it an ideal vector for late-stage functionalization via cross-coupling reactions.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 5-Bromoquinoline-8-carboxamide |
| CAS Registry Number | 1823338-54-0 [2] |
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.08 g/mol |
| SMILES | O=C(C1=C2N=CC=CC2=C(Br)C=C1)N |
| Conformational State | Coplanar anti-conformation (locked via N···H-N bonding) |
| Reactivity Profile | Susceptible to Pd-catalyzed cross-coupling at C5 |
Mechanistic Role in Drug Design: NAD+ Mimicry
The structural preorganization of 5-bromoquinoline-8-carboxamide allows it to act as a competitive inhibitor for enzymes that utilize NAD+ as a substrate.
PARP-1 Inhibition and Synthetic Lethality
PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks via the base excision repair (BER) pathway. Inhibiting PARP-1 in cancers with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality [3]. The quinoline-8-carboxamide core anchors deeply into the catalytic domain of PARP-1, forming critical hydrogen bonds with key residues (e.g., Gly863 and Ser904), while the C5 substituent can be optimized to improve pharmacokinetic properties or selectivity [1].
CD38 Inhibition
CD38 is a transmembrane glycoprotein and an NAD-hydrolyzing enzyme implicated in aging and metabolic diseases. Submicromolar inhibitors of CD38 have been successfully developed using the quinoline-8-carboxamide scaffold, where substitutions at the 5- and 6-positions were utilized to enhance potency and oral bioavailability, ultimately elevating NAD+ tissue levels in vivo [4].
Pathway illustrating the structural preorganization of quinoline-8-carboxamides for target binding.
Experimental Workflows: From Scaffold to Library
To leverage 5-bromoquinoline-8-carboxamide in drug discovery, researchers must employ robust, self-validating synthetic protocols. The following methodology details the generation of a 5-substituted library via Suzuki-Miyaura cross-coupling, followed by biological validation.
Palladium-catalyzed workflow for generating 5-substituted quinoline-8-carboxamide libraries.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C5
Causality: The oxidative addition of Pd(0) into the C5-Br bond is highly favored. By utilizing a bidentate ligand like dppf, reductive elimination is accelerated, minimizing off-target side reactions.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 5-bromoquinoline-8-carboxamide (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Atmosphere Control: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base required for the transmetalation step.
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Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic doublet of the brominated starting material (M and M+2 peaks of equal intensity) disappears, replaced by the mass of the coupled product.
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Purification & NMR Confirmation: Purify via flash chromatography. Validate the structural integrity using ¹H NMR; the intramolecular hydrogen bond must be confirmed by the persistence of a highly downfield-shifted amide proton signal (typically > δ 9.0 ppm in DMSO-d6) [1].
Protocol 2: In Vitro PARP-1 Inhibition Assay
Causality: To ensure the newly synthesized 5-substituted derivatives retain their NAD+ mimicking capabilities, an enzymatic assay measuring the inhibition of poly(ADP-ribosyl)ation is required.
Step-by-Step Methodology:
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Reagent Setup: Utilize a commercial PARP-1 chemiluminescent assay kit. Coat 96-well plates with histone proteins.
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Enzyme Incubation: Add recombinant human PARP-1 enzyme and the synthesized quinoline-8-carboxamide derivatives (in a serial dilution from 10 µM to 1 nM) to the wells.
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Substrate Addition: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Causality: The inhibitor must outcompete the natural NAD+ substrate for the catalytic site.
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Detection: After 30 minutes, wash the plates and add Streptavidin-HRP followed by a chemiluminescent substrate.
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Data Analysis: Measure luminescence. Calculate the IC₅₀ values using non-linear regression analysis. A highly potent derivative will exhibit an IC₅₀ in the low nanomolar range, validating the efficacy of the C5 substitution [3].
References
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Lord, A.-M.; Mahon, M. F.; Lloyd, M. D.; Threadgill, M. D. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry.[Link]
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Accela ChemBio. 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) Product Information. Accela ChemBio Catalog. [Link]
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Becherer, J. D. et al. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.[Link]
